(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . The cyclopentane ring can be introduced through a series of cyclization reactions, often involving catalytic hydrogenation and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Similar structure but with an amino group instead of an acetyl group.
(3aR,5R,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2679943-19-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.